CAY10602

Description

Overview of Sirtuin 1 (SIRT1) as a Deacetylase Enzyme

Sirtuin 1 (SIRT1) is a protein deacetylase that belongs to the sirtuin family of enzymes, which are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to function. nih.gov As the human homolog of the yeast Sir2 protein, SIRT1 is one of the most extensively studied sirtuins. sigmaaldrich.com It plays a crucial role as a metabolic sensor, linking the energy status of the cell (via NAD+ levels) to the regulation of gene expression and cellular processes. bpsbioscience.com SIRT1 catalyzes the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. plos.orgnih.gov This deacetylation activity is fundamental to its role in controlling a wide array of cellular functions. plos.org

SIRT1's influence extends across a multitude of critical cellular activities. In transcription , it modulates gene expression by deacetylating histones and a variety of transcription factors, leading to either repression or activation of target genes. medkoo.commybiosource.com This function contributes to gene silencing , where SIRT1 promotes the formation of condensed chromatin structures, making DNA less accessible for transcription. mybiosource.combiocompare.com

The enzyme is a key player in the cellular response to stress. It enhances stress resistance by activating pathways that mitigate oxidative stress. researchgate.netmdpi.com SIRT1 is also deeply involved in DNA repair , where it is recruited to sites of DNA damage and helps to maintain genomic stability. mdpi.comabcam.comambeed.cn In the context of cell fate, SIRT1 generally inhibits apoptosis (programmed cell death) by deacetylating pro-apoptotic factors, thereby promoting cell survival under stress conditions. mdpi.comcolours.dknih.gov The multifaceted roles of SIRT1 in maintaining cellular health and responding to stress have linked it to the regulation of aging and the potential for lifespan extension , a phenomenon observed in various model organisms. nih.govmdpi.com

SIRT1 is widely expressed throughout the body, though levels can vary between different tissues. Significant expression has been identified in metabolically active tissues and key organs. These include the brain, heart, kidneys, liver, pancreas, and skeletal muscle. colours.dkfishersci.com SIRT1 is also found in the spleen, endothelial tissue, and white adipose tissue, underscoring its broad importance in systemic physiology and homeostasis. fishersci.com Within cells, SIRT1 is found predominantly in the nucleus, which is consistent with its primary role in regulating transcription and DNA repair, but it can also be found in the cytoplasm. nih.govnih.gov

The regulatory functions of SIRT1 are carried out through its interaction with a diverse range of protein substrates.

Histones: SIRT1 directly deacetylates specific lysine residues on histone proteins (H1, H3, and H4), which modifies chromatin structure and represses transcription. mybiosource.comnih.govsigmaaldrich.com

Transcription Factors: A multitude of transcription factors are targets of SIRT1. For instance, SIRT1 can deacetylate the p65 subunit of NF-κB, a key regulator of inflammation, thereby suppressing inflammatory gene expression. plos.orgnih.gov

FOXO Family Proteins: SIRT1 interacts with and deacetylates members of the Forkhead box O (FOXO) family of transcription factors, such as FOXO1, FOXO3a, and FOXO4. plos.orgresearchgate.net This interaction is complex; it can shift FOXO activity away from inducing apoptosis and towards promoting stress resistance and DNA repair. researchgate.netbellbrooklabs.com

p53: The tumor suppressor protein p53 is a critical target of SIRT1. nih.gov By deacetylating p53, SIRT1 inhibits its ability to induce apoptosis, which can be a crucial factor in the cellular response to stress and DNA damage. researchgate.net

Identification of CAY10602 as a Potent SIRT1 Activator

The therapeutic potential of enhancing SIRT1 activity has driven the search for small-molecule activators. This compound, a cell-permeable pyrroloquinoxaline compound, was identified through these efforts as a potent and reversible activator of SIRT1. medkoo.com

The discovery of SIRT1 activators like this compound has been largely facilitated by high-throughput screening (HTS) campaigns. fishersci.comnih.gov These methods allow for the rapid testing of large libraries of chemical compounds for their ability to modulate SIRT1's enzymatic activity.

A commonly used HTS method is the Fluor de Lys (FdL) assay . nih.gov This fluorometric assay uses a synthetic peptide substrate derived from a known SIRT1 target (like p53) that contains an acetylated lysine residue and a covalently attached fluorophore. nih.gov When SIRT1 deacetylates the substrate, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to enzyme activity. bpsbioscience.comnih.gov Activators are identified as compounds that increase this signal. mybiosource.com

Other screening kits and methodologies are also employed, including assays that measure the production of nicotinamide, another product of the SIRT1 reaction, or use mass spectrometry to directly measure the deacetylation of a substrate peptide. sigmaaldrich.comcolours.dkresearchgate.net

Resveratrol (B1683913), a natural polyphenol found in red wine, was one of the first identified SIRT1 activators. While it has been extensively studied, its potency is moderate and it can affect other cellular targets. mdpi.com this compound was identified as a more potent synthetic activator.

Research has shown that this compound is significantly more potent than resveratrol in certain cellular contexts. For instance, in THP-1 cells, this compound was found to be approximately 10-fold more potent than resveratrol at inhibiting the lipopolysaccharide (LPS)-induced release of the inflammatory cytokine TNF-α. In biochemical assays, a 10 µM concentration of this compound can produce a 2.3-fold increase in SIRT1 activity. In contrast, the concentration of resveratrol required to achieve 50% of its maximal activation (EC50) typically falls in the range of 22 to 100 µM, depending on the specific substrate and assay conditions used. nih.govplos.org

| Compound | Type | Reported Potency / Activity | Reference |

|---|---|---|---|

| This compound | Synthetic SIRT1 Activator | ~2.3-fold activation at 10 µM (biochemical assay); ~10-fold more potent than Resveratrol (cellular anti-inflammatory assay) | |

| Resveratrol | Natural SIRT1 Activator | EC50: 22-100 µM (biochemical assays, substrate-dependent) | nih.govplos.org |

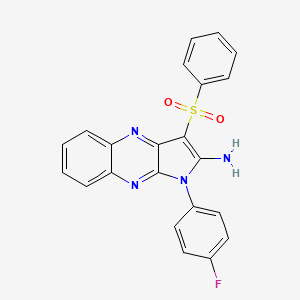

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVFDHRYKBBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365601 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374922-43-7 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Cay10602 Action on Sirt1

CAY10602-Mediated Deacetylation of SIRT1-Specific Substrates

The primary mechanism of this compound involves the enhancement of SIRT1's enzymatic activity, leading to the removal of acetyl groups from lysine (B10760008) residues on a variety of histone and non-histone proteins. This post-translational modification is a key regulatory step in many biological processes. Quantitative acetylome analysis has revealed that SIRT1 regulates the acetylation states of numerous proteins involved in diverse cellular pathways. The knockout of SIRT1 in mouse embryonic fibroblast cells resulted in a significant increase in the acetylation of 485 lysine sites across a wide range of proteins, highlighting the broad regulatory role of this enzyme. nih.gov

SIRT1's substrates are extensive and include transcription factors, DNA repair proteins, and metabolic enzymes. By deacetylating these targets, SIRT1, and by extension its activator this compound, can modulate their activity, stability, and localization within the cell. This targeted deacetylation is central to the pharmacological effects of this compound.

Modulation of Cellular Pathways by this compound via SIRT1 Activation

The activation of SIRT1 by this compound has profound effects on several key cellular signaling pathways. These modulatory effects are a direct consequence of the deacetylation of specific protein targets within these cascades.

Regulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. SIRT1 activation has been shown to be a potent inhibitor of this pathway.

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. The expression of TNF-α is heavily dependent on the activation of the NF-κB pathway. Small-molecule activators of SIRT1 (STACs), such as this compound, have been demonstrated to suppress TNF-α-induced NF-κB transcriptional activation. nih.gov

In a study investigating the effects of SIRT1 activators on retinal degeneration, this compound, along with another activator SRT2104 and resveratrol (B1683913), was shown to significantly reduce the production of interleukin (IL)-1β and IL-18 in hydrogen peroxide-stimulated cells. nih.gov This anti-inflammatory effect is largely attributed to the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response that is also linked to NF-κB signaling. nih.gov The table below illustrates the representative effect of SIRT1 activators on cytokine production in an inflammatory context.

| Treatment | TNF-α Secretion (% of Control) | IL-12 Secretion (% of Control) |

|---|---|---|

| LPS (Lipopolysaccharide) | 100% | 100% |

| LPS + SIRT1 Activator (SRTCX1003) | ~50% | ~60% |

This table presents representative data on the effect of a SIRT1 activator (SRTCX1003) on LPS-stimulated TNFα and IL-12 secretion in a mouse model of acute inflammation. The data is adapted from a study on SIRT1 activators and their anti-inflammatory effects and is illustrative of the expected action of this compound. nih.gov

A key mechanism by which SIRT1 activation inhibits the NF-κB pathway is through the direct deacetylation of the p65 subunit (also known as RelA). Acetylation of p65, particularly at lysine 310, is crucial for its full transcriptional activity. plos.org SIRT1 activators enhance the deacetylation of this residue, thereby diminishing the ability of NF-κB to promote the expression of pro-inflammatory genes. nih.gov

A quantitative assay was developed to measure the levels of acetylated p65 in cells. This assay demonstrated that treatment with STACs leads to a significant reduction in acetylated p65 levels in a dose-dependent manner. This effect was shown to be SIRT1-dependent, as the knockdown or inhibition of SIRT1 partially reversed the compound-mediated decrease in p65 acetylation. The following table provides a representative example of the effect of SIRT1 activators on p65 acetylation.

| Compound | Concentration (µM) | Acetylated p65 Levels (IC50, µM) |

|---|---|---|

| SIRT1 Activator 1 | 0.1 - 30 | 0.5 |

| SIRT1 Activator 2 | 0.1 - 30 | 1.2 |

| SIRT1 Activator 3 | 0.1 - 30 | 2.5 |

This table shows the half-maximal inhibitory concentration (IC50) for the reduction of acetylated p65 levels by three different small-molecule activators of SIRT1 (STACs) in a cellular assay. The data is adapted from a study on the development of a quantitative assay to monitor cellular acetylated p65 and is representative of the expected action of this compound. plos.org

Upregulation of PPARδ-Mediated Transcription in Endothelial Cells

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and energy homeostasis. There is significant crosstalk between SIRT1 and PPARs. Specifically, SIRT1 has been shown to interact with and regulate the activity of PPARδ.

While direct studies on this compound's effect on PPARδ in endothelial cells are limited, the established mechanism of SIRT1 activation suggests a positive regulatory role. SIRT1 can deacetylate and activate PGC-1α, a coactivator of PPARs, which in turn can enhance PPARδ-mediated transcription. This pathway is crucial for maintaining vascular homeostasis and promoting vascular repair. nih.gov Research has shown that overexpression of SIRT1 can lead to increased expression of PPARA, a related PPAR isoform, suggesting a broader regulatory role of SIRT1 on the PPAR family. nih.gov

Influence on FOXO Family Proteins and p53

SIRT1 plays a pivotal role in cellular stress responses and survival by deacetylating key transcription factors such as the Forkhead box O (FOXO) family proteins and the tumor suppressor protein p53.

The deacetylation of p53 by SIRT1 at specific lysine residues inhibits its transcriptional activity, thereby suppressing p53-dependent apoptosis. researchgate.net This can be a crucial mechanism for promoting cell survival under stress conditions. Studies using the SIRT1 activator resveratrol have shown a significant reduction in acetyl-p53 levels in cells undergoing oxidative stress. nih.gov

Similarly, SIRT1 deacetylates FOXO proteins, such as FOXO1 and FOXO3a. This deacetylation has a dual effect: it can promote the expression of genes involved in stress resistance while inhibiting the pro-apoptotic functions of FOXO proteins. nih.gov This differential regulation allows cells to adapt to and survive in stressful environments. A study demonstrated that the SIRT1 activator resveratrol significantly reduced the levels of acetyl-FOXO1 in the presence of an oxidative stressor. nih.gov

| Condition | Target Protein | Acetylation Status |

|---|---|---|

| Oxidative Stress | p53 | Increased |

| Oxidative Stress + SIRT1 Activator (Resveratrol) | p53 | Decreased |

| Oxidative Stress | FOXO1 | Increased |

| Oxidative Stress + SIRT1 Activator (Resveratrol) | FOXO1 | Decreased |

This table summarizes the qualitative effects of a SIRT1 activator (resveratrol) on the acetylation status of p53 and FOXO1 under conditions of oxidative stress, as described in a study on the regulation of FOXOs and p53 by SIRT1 modulators. This is representative of the expected action of this compound. nih.gov

Impact on Insulin (B600854) Signaling Pathway and Glucose Homeostasis

One of the key mechanisms through which SIRT1 enhances insulin signaling is by deacetylating and thereby modulating the activity of several key proteins in the pathway. For instance, SIRT1 can deacetylate the insulin receptor substrate 2 (IRS-2), a critical component in the insulin signaling cascade. This deacetylation is thought to enhance insulin-stimulated tyrosine phosphorylation of IRS-2, leading to improved downstream signaling.

Furthermore, SIRT1 activation can positively influence glucose uptake in cells. While specific data for this compound is limited, studies with other SIRT1 activators have demonstrated increased glucose uptake in muscle and adipose cells. This effect is crucial for maintaining glucose homeostasis by clearing glucose from the bloodstream in response to insulin.

The table below summarizes the potential effects of this compound on the insulin signaling pathway, based on the known roles of SIRT1 activation.

| Target Tissue | Potential Effect of this compound-mediated SIRT1 Activation | Outcome |

| Liver | Increased insulin sensitivity, potential modulation of gluconeogenesis. | Improved hepatic glucose metabolism. |

| Skeletal Muscle | Enhanced insulin-stimulated glucose uptake. | Increased glucose disposal from circulation. |

| Adipose Tissue | Improved insulin sensitivity and glucose uptake. | Better regulation of glucose storage. |

| Pancreatic β-cells | Potential modulation of insulin secretion. | Contribution to overall glucose homeostasis. |

Interaction with PGC-1α

A critical aspect of SIRT1's role in metabolic regulation is its interaction with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function. The activity of PGC-1α is, in part, regulated by its acetylation status.

SIRT1 directly interacts with and deacetylates PGC-1α. This deacetylation is a key step in the activation of PGC-1α, leading to the increased expression of genes involved in mitochondrial respiration and energy production. The activation of SIRT1 by compounds such as this compound is therefore expected to enhance the deacetylation of PGC-1α.

The functional consequence of the SIRT1-mediated deacetylation of PGC-1α is an increase in mitochondrial biogenesis and improved mitochondrial function. This is particularly relevant in the context of metabolic diseases like type 2 diabetes, where mitochondrial dysfunction is a common feature. By activating PGC-1α, SIRT1 can help to restore mitochondrial function, leading to improved cellular energy metabolism.

The proposed interaction and its consequences are outlined in the table below:

| Interacting Proteins | Action Mediated by this compound | Functional Consequence |

| SIRT1 and PGC-1α | This compound activates SIRT1, leading to the deacetylation of PGC-1α. | Increased PGC-1α activity. |

| Activated PGC-1α | Upregulates the expression of genes involved in mitochondrial biogenesis. | Enhanced mitochondrial number and function, leading to improved cellular metabolism. |

While the direct deacetylation of PGC-1α by SIRT1 upon activation by this compound has not been explicitly demonstrated in dedicated published studies, the well-established nature of the SIRT1-PGC-1α interaction strongly suggests this as a primary mechanism through which this compound exerts its effects on mitochondrial metabolism.

Investigating Cay10602 in Inflammatory and Immune Responses

Anti-Inflammatory Effects of CAY10602

Studies have demonstrated that this compound possesses anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production and the attenuation of inflammatory cascades in specific cell types.

Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

A notable finding regarding this compound is its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in THP-1 cells medchemexpress.comchemdad.comcnreagent.commerckmillipore.com. THP-1 cells, a human monocytic cell line, are commonly used as an in vitro model to study monocyte/macrophage-mediated inflammatory responses. LPS, a component of Gram-negative bacteria, is a potent activator of immune cells, triggering the release of pro-inflammatory cytokines like TNF-α via pathways such as NF-κB dovepress.comnih.gov.

Research indicates that this compound dose-dependently suppresses the NF-κB-dependent induction of TNF-α in THP-1 cells medchemexpress.com. At concentrations between 20 and 60 μM, this compound has been shown to exert a strong suppression of TNF-α release medchemexpress.com. Comparative studies have highlighted this compound's potency, demonstrating that it is approximately 10-fold more potent than resveratrol (B1683913) in inhibiting LPS-induced TNF-α release in THP-1 cells chemdad.comcnreagent.commerckmillipore.com.

The inhibitory effect of this compound on TNF-α release in LPS-stimulated THP-1 cells is summarized in the table below, illustrating its comparative potency.

| Compound | Effect on LPS-Induced TNF-α Release in THP-1 Cells | Comparative Potency (vs. Resveratrol) |

| This compound | Inhibition | ~10-fold more potent |

| Resveratrol | Inhibition | 1x |

Attenuation of Inflammatory Responses in Specific Cell Types

Beyond its effects on THP-1 cells, this compound has been shown to attenuate inflammatory responses in a variety of other cell types relevant to different physiological and pathological conditions scispace.comchemdad.com. Studies have indicated anti-inflammatory effects in microglial cells, such as the BV2 cell line nih.govum.esbiocompare.com. Microglia are the primary immune cells of the central nervous system, and their activation plays a crucial role in neuroinflammation researcher.life. This compound has been observed to reduce microglial activation in models of hepatic encephalopathy nih.govresearcher.life.

Furthermore, research involving retinal pigment epithelial (RPE) cells, specifically the ARPE-19 cell line, has demonstrated that this compound can attenuate oxidative stress-induced inflammatory injuries in these cells nih.govdp.tech. Macrophage-like cells, including RAW264.7 cells, have also been utilized to investigate the anti-inflammatory actions of this compound, particularly in the context of lung inflammation models um.es. These findings collectively suggest that this compound's anti-inflammatory effects are not limited to a single cell type but extend to various immune and non-immune cells involved in inflammatory processes.

Modulation of Inflammasome Activation

A key aspect of this compound's mechanism of action in modulating immune responses involves its influence on inflammasome activation, particularly the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome Activation

Multiple studies have reported that this compound inhibits the activation of the NLRP3 inflammasome nih.govnih.govum.esdp.techscielo.brbiocompare.comresearcher.life. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) mdpi.com. Its activation leads to the processing and secretion of pro-inflammatory cytokines, notably interleukin (IL)-1β and IL-18 scispace.comnih.govscielo.br.

This compound's inhibitory effect on NLRP3 inflammasome activation has been observed in various cell types, including BV2 microglial cells and ARPE-19 cells nih.govnih.govdp.techbiocompare.com. This inhibition is closely linked to this compound's activity as a SIRT1 activator scispace.comtargetmol.comnih.govnih.govum.esdp.techscielo.br. SIRT1, a NAD+-dependent deacetylase, has been identified as a negative regulator of NLRP3 inflammasome activation nih.govdp.tech. By activating SIRT1, this compound appears to suppress the assembly and activation of the NLRP3 complex.

Evidence for this compound's inhibition of NLRP3 inflammasome activation is supported by findings in in vivo models as well. In rats with thioacetamide-induced hepatic encephalopathy, this compound treatment inhibited the activation of the NLRP3 inflammasome in brain microglia nih.govresearcher.life. Similarly, in a mouse model of infantile pneumonia, a SIRT1 agonist (this compound) lowered the protein level of NLRP3 um.es.

Effects on Caspase-1 Activation and IL-1β Production

The inhibition of NLRP3 inflammasome activation by this compound directly impacts downstream events, including the activation of caspase-1 and the subsequent production of mature IL-1β scispace.comnih.govdp.techscielo.br. Caspase-1 is a protease that is recruited and activated within the inflammasome complex. Activated caspase-1 then cleaves the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms, which are then secreted from the cell scispace.comnih.govscielo.brnih.gov.

Studies have shown that this compound treatment leads to reduced levels of activated caspase-1 and decreased production of IL-1β nih.govscielo.br. In ARPE-19 cells stimulated with H2O2, this compound reduced the level of NLRP3, inhibited the activation of caspase-1, and decreased the production of IL-1β and IL-18 nih.govdp.tech. The inhibitory effects of SIRT1 activators, including this compound, on caspase-1 activation and IL-1β production were found to be blunted by SIRT1 gene silencing, further emphasizing the role of SIRT1 in this process nih.govdp.tech. In models of hepatic encephalopathy and infantile pneumonia, this compound has also been associated with reduced IL-1β levels nih.govum.esscielo.br.

The impact of this compound on the NLRP3 inflammasome pathway, leading to decreased caspase-1 activation and IL-1β production, is a significant mechanism contributing to its anti-inflammatory effects.

| Inflammasome Component/Cytokine | Effect of this compound | Observed In (Examples) |

| NLRP3 Inflammasome Activation | Inhibited | BV2 cells, ARPE-19 cells, Brain microglia |

| Caspase-1 Activation | Inhibited | ARPE-19 cells |

| IL-1β Production | Decreased | ARPE-19 cells, Hepatic encephalopathy models, Infantile pneumonia models |

| IL-18 Production | Decreased | ARPE-19 cells |

Cay10602 in Oxidative Stress and Cellular Health

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation

Studies have explored the capacity of CAY10602 to modulate oxidative stress. In vitro experiments using ARPE-19 cells, a retinal pigment epithelial cell line, demonstrated that this compound significantly attenuated the accumulation of reactive oxygen species induced by hydrogen peroxide (H2O2). nih.gov This suggests a protective effect of this compound against oxidative insults by reducing the burden of ROS within cells.

Role in Antioxidant Defense Mechanisms

Antioxidant defense mechanisms are crucial for neutralizing ROS and preventing oxidative damage. These systems involve both enzymatic and non-enzymatic components that work to maintain cellular redox balance. mdpi.comnih.govmdpi.comwordpress.com this compound has been shown to impact the expression of certain genes involved in these defense pathways.

Research indicates that this compound can influence the expression levels of key genes associated with antioxidant defense, particularly those involved in the ferroptosis pathway. In A549 lung cancer cells and MDA-MB-231 and Hs 578T breast cancer cells, this compound (at a concentration of 5 µM) was observed to decrease the expression of GPX4, SLC7A11, and SLC3A2. caymanchem.comlabchem.com.my GPX4 (glutathione peroxidase 4), along with SLC7A11 and SLC3A2 (components of the cystine/glutamate antiporter System Xc⁻), plays a critical role in preventing ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. biorxiv.orgresearchgate.net The observed decrease in the expression of these genes by this compound suggests a complex modulation of cellular defense mechanisms by this compound.

Malondialdehyde (MDA) is a widely used biomarker of lipid peroxidation, a key consequence of oxidative stress and reactive oxygen species activity. rdd.edu.iqabcam.commdpi.comundip.ac.id Elevated MDA levels indicate increased oxidative damage to lipids within cells and tissues. While MDA is generally used as an indicator of oxidative damage, one study reported that this compound (at 5 µM) increased the levels of malondialdehyde in A549 lung cancer cells and MDA-MB-231 and Hs 578T breast cancer cells. caymanchem.com This finding suggests that in the context of these specific cancer cell lines and concentration, this compound's effects on lipid peroxidation markers may differ from a typical antioxidant.

Protection against Cellular Damage and Apoptosis

Cellular damage, particularly that induced by oxidative stress, can trigger programmed cell death pathways such as apoptosis. Apoptosis is a highly regulated process essential for development, tissue homeostasis, and the elimination of damaged or harmful cells. ezra.commdpi.com Dysregulation of apoptosis is implicated in various diseases.

This compound has demonstrated protective effects against apoptosis in several cell models. In HepG2 cells, a human liver cancer cell line, this compound (at 20 µM) was found to reduce apoptosis induced by oleic acid. caymanchem.com Furthermore, research indicates that this compound can inhibit cell apoptosis, potentially through pathways involving p53. scispace.com The ability of this compound to attenuate cell death induced by oxidative stress has also been observed, such as the significant attenuation of H2O2-induced cell death in ARPE-19 cells. nih.gov These findings suggest that this compound possesses anti-apoptotic properties in specific cellular contexts and under certain stress conditions.

Cay10602 in Neurological and Neurodegenerative Research

Neuroprotective Effects of CAY10602

This compound demonstrates notable neuroprotective properties across various experimental models. As a SIRT1 activator, it is part of a class of compounds shown to prevent neuronal loss and reduce oxidative stress. nih.govscispace.com Research indicates that SIRT1 activation can promote cell survival and mitochondrial function in neuronal cells subjected to oxidative stress. nih.gov In a study on an in vitro model of amyloid-beta (Aβ) toxicity, this compound was found to exert a neuroprotective effect. nih.gov

Studies involving models of hepatic encephalopathy have shown that this compound can improve neurological decline and reduce the neurotoxicity induced by high levels of ammonia (B1221849). nih.gov In models of retinal degeneration, this compound treatment markedly improved retinal functions and reduced the loss of retinal pigment epithelial cells. nih.gov These effects are often linked to the downstream mechanisms of SIRT1 activation, which include the deacetylation of proteins involved in cellular resilience and the suppression of apoptotic pathways. researchgate.net

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature in many neurological diseases, often mediated by the activation of glial cells, such as microglia, and the subsequent release of inflammatory molecules. frontiersin.org this compound has been shown to modulate these processes, primarily through the activation of SIRT1, which has anti-inflammatory effects.

Microglia are the primary immune cells of the central nervous system (CNS), and their persistent activation can lead to chronic neuroinflammation and neuronal damage. frontiersin.orgnih.gov Research has demonstrated that this compound can effectively reduce microglial activation. In a rat model of thioacetamide-induced hepatic encephalopathy, this compound treatment led to a significant reduction in microglial activation in both the cortex and hippocampus. nih.gov This effect is tied to SIRT1's ability to inhibit inflammatory signaling pathways within these cells. Pharmacological activation of SIRT1 has been shown to elicit a neuroprotective effect against amyloid-beta toxicity by inhibiting NF-κB signaling in microglia. By suppressing these activation pathways, this compound helps to mitigate the inflammatory environment that contributes to neurodegeneration.

The activation of microglia and other immune cells in the CNS leads to the release of pro-inflammatory cytokines, which are signaling molecules that mediate the inflammatory response. Elevated levels of cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are associated with neurodegenerative conditions. researchgate.net

This compound has been shown to suppress the production of these inflammatory mediators. Studies using SIRT1 activators demonstrated a decreased production of IL-1β and IL-18 in cells under oxidative stress. nih.gov This is achieved, in part, by inhibiting the activation of the NLRP3 inflammasome, a protein complex responsible for the production of active IL-1β. nih.govnih.gov In a rat model of hepatic encephalopathy, this compound inhibited the activation of the NLRP3 inflammasome in the microglia of the brain cortex. nih.gov

Research in Specific Neurological Conditions

The neuroprotective and anti-inflammatory properties of this compound have made it a compound of interest for research into specific neurodegenerative diseases.

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which lead to neuroinflammation and neuronal loss. The SIRT1 pathway has been identified as a potential therapeutic target, as SIRT1 levels are often reduced in the brains of AD patients. Activation of SIRT1 is believed to be protective, in part by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides.

A 2019 in-vitro study specifically investigated the effects of this compound on a human neuroblastoma cell line exposed to Aβ toxicity. nih.gov The research found that this compound conferred a neuroprotective effect, influencing key proteins within the PI3K/AKT/GSK3/mTOR signaling pathway and altering the protein content of exosomes released by the cells. nih.gov Notably, while Aβ toxicity increased the level of exosomal GSK3β, treatment with this compound after Aβ exposure was shown to decrease its amount. nih.gov These findings suggest that this compound may help counteract the pathological cellular changes induced by amyloid-beta. nih.gov

Table 1: Effects of this compound on Molecular Markers in an In-Vitro Amyloid-Beta Toxicity Model

| Molecular Marker | Effect of Amyloid-Beta (Aβ) Toxicity | Effect of this compound Treatment (Post-Aβ) | Reference |

|---|---|---|---|

| SIRT1 Protein Level | Decreased | Increased (compared to Aβ group) | nih.gov |

| Exosomal GSK3β | Increased | Decreased (compared to Aβ group) | nih.gov |

| Exosome Release | No significant change | Increased | nih.gov |

Hepatic encephalopathy (HE) is a neuropsychiatric disorder resulting from liver failure, leading to a buildup of toxins like ammonia in the bloodstream and brain, which causes neuroinflammation and neurological impairment. nih.gov this compound has been studied as a potential therapeutic agent in this condition.

In a key study using a thioacetamide-induced rat model of HE, this compound demonstrated significant therapeutic effects. nih.gov The administration of this compound alleviated liver injury, improved neurological function, and reduced brain oxidative stress. nih.gov Furthermore, the compound suppressed microglial activation and inhibited the NLRP3 inflammasome pathway in the brain cortex of the HE rats. nih.gov A striking finding was the improvement in survival rates: all rats in the this compound treatment group survived, compared to only 40% in the untreated HE group. nih.gov

Table 2: Key Research Findings of this compound in a Rat Model of Hepatic Encephalopathy

| Parameter | Outcome in Untreated HE Group | Outcome in this compound-Treated HE Group | Reference |

|---|---|---|---|

| Survival Rate (72h) | 40% | 100% | nih.gov |

| Serum Ammonia Levels | Significantly elevated | Significantly reduced | nih.gov |

| Microglial Activation | Increased | Reduced | nih.gov |

| NLRP3 Inflammasome Activation | Increased | Inhibited | nih.gov |

| Neurological Decline | Present | Improved | nih.gov |

Retinal Degeneration and Macular Degeneration

This compound, as a specific small molecule activator of Sirtuin 1 (SIRT1), has been investigated for its potential therapeutic effects in the context of retinal degeneration, particularly in models relevant to age-related macular degeneration (AMD). Research indicates that this compound can protect retinal pigment epithelial (RPE) cells from oxidative and inflammatory damage, which are key pathological features of AMD. spandidos-publications.comnih.gov

In a study utilizing a mouse model of sodium iodate-induced retinal degeneration, treatment with this compound resulted in significant improvements in retinal function and a reduction in the loss of RPE cells. spandidos-publications.comnih.gov The protective effects of this compound are attributed to its ability to activate SIRT1, a nicotinamide (B372718) adenosine (B11128) dinucleotide-dependent deacetylase known to be a protective factor against the activation of the NLRP3 inflammasome. spandidos-publications.comnih.gov

In vitro experiments using human RPE cell lines (ARPE-19) exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress further elucidated the mechanisms of this compound's protective action. Treatment with this compound significantly attenuated H₂O₂-induced cell death, nucleolar stress, and the accumulation of reactive oxygen species. spandidos-publications.comnih.gov Furthermore, this compound was found to reduce the levels of NLRP3, inhibit the activation of caspase-1, and decrease the production of the pro-inflammatory cytokines interleukin (IL)-1β and IL-18. spandidos-publications.comnih.gov The inhibitory effects of this compound on caspase-1 activation and IL-1β production were diminished when the SIRT1 gene was silenced, confirming the SIRT1-dependent mechanism of action. spandidos-publications.comnih.gov

These findings suggest that this compound and other small molecule SIRT1 activators could be effective in protecting RPE cells against oxidative stress-induced NLRP3 inflammasome activation, highlighting their potential application in the treatment of macular degeneration and associated RPE dysfunctions. spandidos-publications.comnih.gov

In Vitro Effects of this compound on H₂O₂-Induced Stress in ARPE-19 Cells

| Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|

| Cell Death | Significantly attenuated | spandidos-publications.comnih.gov |

| Reactive Oxygen Species (ROS) Accumulation | Significantly attenuated | spandidos-publications.comnih.gov |

| NLRP3 Levels | Reduced | spandidos-publications.comnih.gov |

| Caspase-1 Activation | Inhibited | spandidos-publications.comnih.gov |

| IL-1β and IL-18 Production | Decreased | spandidos-publications.comnih.gov |

In Vivo Effects of this compound in a Mouse Model of Retinal Degeneration

| Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|

| Retinal Function | Markedly improved | spandidos-publications.comnih.gov |

| Loss of RPE Cells | Reduced | spandidos-publications.comnih.gov |

Epilepsy

The potential role of this compound in epilepsy has been explored through its action as a SIRT1 agonist in preclinical models. Research has investigated its effects on neuronal apoptosis, a process implicated in the pathophysiology of epilepsy.

A study focusing on the functional and molecular effects of miR-128 in an in vitro epilepsy model demonstrated that this compound could counteract the pro-apoptotic effects induced by the overexpression of this microRNA. nih.gov In this model, the overexpression of miR-128 was shown to promote nerve cell apoptosis and suppress the protein expression of SIRT1. nih.gov

Treatment with this compound, as a SIRT1 agonist, was found to reduce the detrimental effects of miR-128 on these nerve cells. nih.gov This suggests that by activating SIRT1, this compound may help to mitigate the apoptotic cascade triggered by specific microRNAs that are upregulated in epilepsy. The study concluded that targeting the SIRT1 pathway could be a neuroprotective strategy in epilepsy. nih.gov

Effects of this compound in an In Vitro Epilepsy Model

| Condition | Effect of this compound Treatment | Reference |

|---|---|---|

| miR-128-induced nerve cell apoptosis | Reduced | nih.gov |

Spinal Cord Injury

In the context of spinal cord injury (SCI), research has pointed to the therapeutic potential of activating SIRT1 to inhibit apoptosis, a key component of the secondary injury cascade that exacerbates initial trauma. This compound has been utilized as a specific SIRT1 agonist in preclinical models to investigate this potential.

One study explored the role of SIRT1 in relation to microRNA-494 (miR-494) in both in vivo and in vitro models of SCI. spandidos-publications.com The study found that overexpression of miR-494 promoted cell apoptosis in the SCI model. spandidos-publications.com

When an in vitro model of SCI was treated with this compound following transfection with miR-494, the SIRT1 agonist was shown to attenuate the pro-apoptotic effects of the microRNA. spandidos-publications.com Specifically, this compound treatment led to an increase in the protein expression of SIRT1 and cyclin E, while suppressing the expression of the pro-apoptotic proteins p53 and Bax, as well as the cell cycle inhibitor p21. spandidos-publications.com These findings suggest that this compound can counteract the detrimental effects of miR-494 overexpression on cell apoptosis in an SCI model by activating the SIRT1 pathway. spandidos-publications.com

Effects of this compound on Apoptosis-Related Protein Expression in an In Vitro Spinal Cord Injury Model with miR-494 Overexpression

| Protein | Effect of this compound Treatment | Reference |

|---|---|---|

| SIRT1 | Increased | spandidos-publications.com |

| Cyclin E | Increased | spandidos-publications.com |

| p53 | Suppressed | spandidos-publications.com |

| Bax | Suppressed | spandidos-publications.com |

| p21 | Suppressed | spandidos-publications.com |

Cay10602 in Cancer Research

Modulation of Cell Death Pathways in Cancer Cells

Studies have indicated that CAY10602 can modulate cell death pathways in cancer cells, particularly by influencing mechanisms related to oxidative stress and iron metabolism.

In A549 lung cancer cells, treatment with this compound at a concentration of 5 µM has been shown to decrease the expression of key proteins involved in maintaining cellular defense against oxidative stress and regulating amino acid transport: GPX4, SLC7A11, and SLC3A2. bertin-bioreagent.comlabscoop.comcaymanchem.comszabo-scandic.com Concurrently, this treatment led to an increase in the levels of iron and malondialdehyde (MDA) in these cells. bertin-bioreagent.comlabscoop.comcaymanchem.comszabo-scandic.com Furthermore, this compound, when combined with dorsomorphin, promoted ferroptosis in A549 cells. nih.govresearchgate.net

Similar effects were observed in MDA-MB-231 and Hs 578T breast cancer cells, which are characterized as triple-negative breast cancer cell lines. cellosaurus.orgaltogenlabs.comculturecollections.org.uk Treatment with this compound (5 µM) resulted in decreased expression of GPX4, SLC7A11, and SLC3A2, alongside increased levels of iron and malondialdehyde (MDA). bertin-bioreagent.comlabscoop.comcaymanchem.comszabo-scandic.com

The observed changes in protein expression and metabolite levels in A549, MDA-MB-231, and Hs 578T cells upon exposure to this compound are summarized in the table below:

| Cell Line | This compound Concentration | GPX4 Expression | SLC7A11 Expression | SLC3A2 Expression | Iron Levels | MDA Levels |

| A549 | 5 µM | Decreased | Decreased | Decreased | Increased | Increased |

| MDA-MB-231 | 5 µM | Decreased | Decreased | Decreased | Increased | Increased |

| Hs 578T | 5 µM | Decreased | Decreased | Decreased | Increased | Increased |

The modulation of GPX4, SLC7A11, and SLC3A2 expression and the increase in iron and MDA levels are indicative of the induction of ferroptosis. bertin-bioreagent.comlabscoop.comcaymanchem.comszabo-scandic.com Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. nih.govnih.gov Research suggests that this compound can promote ferroptosis, and this effect has been linked to the SIRT1–AMPK–ACC pathway in lung adenocarcinoma cells. nih.govresearchgate.net

Role of SIRT1 in Multidrug Resistance in Cancer

This compound functions as an activator of SIRT1. bertin-bioreagent.comglpbio.comlabscoop.comcaymanchem.comselleckchem.commedchemexpress.com SIRT1 has been recognized for its critical role in the development of multidrug resistance in cancer. nih.govfrontiersin.org It influences drug resistance through various mechanisms, including altering drug penetration, enhancing cancer cell survival and anti-apoptotic capabilities, promoting DNA damage repair, facilitating the acquisition of genetic mutations under therapeutic pressure, increasing cancer stem cell properties, and modifying the tumor microenvironment. nih.gov Activating SIRT1 with compounds like this compound has demonstrated the potential to enhance chemosensitivity and decrease the half maximal inhibitory concentration (IC50) of chemotherapy drugs, such as oxaliplatin (B1677828) in colorectal cancer cells. nih.govwjgnet.com This suggests that targeting the SIRT1 pathway with activators like this compound could be a strategy to overcome drug resistance in certain cancers. nih.govwjgnet.com

Cay10602 in Other Disease Models and Physiological Processes

Fetal Growth Restriction (FGR) and INSL4 Expression

Fetal Growth Restriction (FGR) is an obstetric complication often linked to insufficient placental development. tandfonline.comtandfonline.comnih.gov Key genes involved in placental development include Sirtuin 1 (SIRT1) and insulin-like 4 (INSL4). tandfonline.comtandfonline.comnih.gov Studies have indicated that both SIRT1 and INSL4 are downregulated in the placentas of pregnancies affected by FGR compared to normal pregnancies. tandfonline.comnih.gov Specifically, FGR samples showed significantly decreased mRNA and protein expression levels of both SIRT1 and INSL4. tandfonline.comnih.gov Immunohistochemical analysis revealed that SIRT1 and INSL4 are primarily expressed in syncytiotrophoblasts, which are crucial for placental function. nih.gov

Research suggests that INSL4 expression is regulated by SIRT1. tandfonline.comnih.gov In vitro studies using SIRT1-knockdown BeWo cells, a human choriocarcinoma cell line used to model syncytiotrophoblast differentiation, demonstrated that reduced SIRT1 expression led to decreased INSL4 expression. nih.gov Treatment of these SIRT1-silenced BeWo cells with CAY10602, identified as a SIRT1 activator, successfully restored both the gene expression and protein levels of INSL4 to normal levels during induced differentiation. tandfonline.comtandfonline.com This finding supports the hypothesis that this compound, by activating SIRT1, can positively influence INSL4 expression. tandfonline.comtandfonline.com Given the crucial role of INSL4 in promoting the differentiation of cytotrophoblasts to syncytiotrophoblasts, a process important for normal placental growth, the ability of this compound to restore INSL4 levels suggests that the SIRT1-INSL4 axis could be a potential therapeutic target for FGR caused by insufficient placental development. tandfonline.comtandfonline.comnih.govresearchgate.net

Human Cytomegalovirus (HCMV) Replication Inhibition

Human Cytomegalovirus (HCMV) is a common opportunistic pathogen. This compound has been explored for its potential inhibitory effects on HCMV replication. While the precise mechanisms are still being elucidated, some research points towards an involvement with SIRT1 and the NF-κB signaling pathway.

SIRT1 is known to deacetylate and inhibit the transcription factor nuclear factor-κB (NF-κB). researchgate.net NF-κB is essential for driving HCMV protein expression from the major immediate early promoter (MIEP), a key element in the viral replication cycle. researchgate.net Studies have observed decreases in the levels of HCMV proteins UL122 and UL123 upon treatment with this compound. researchgate.net This effect might be indirectly mediated by SIRT1 activation by this compound, leading to the inhibition of NF-κB and consequently reduced MIEP activity and viral protein expression. researchgate.net

Other studies on CMV inhibition have focused on different mechanisms, such as the role of cardiac glycosides in inhibiting HCMV replication by affecting the Na+/K+-ATPase pump and inducing the alpha3 isoform, which localizes to the nucleus and interacts with viral proteins. mdpi.com Additionally, artemisinin (B1665778) derivatives have shown anti-CMV activity by modulating the cell cycle, preventing progression towards the G1/S checkpoint. nih.gov Interferon alpha has also been shown to inhibit HCMV replication through multiple antiviral factors. nih.gov While these studies explore different avenues of CMV inhibition, the observed effect of this compound on HCMV protein levels suggests a potential role, possibly through the SIRT1-NF-κB axis. researchgate.net

Vascular Health and Endothelial Dysfunction

Endothelial dysfunction, characterized by impaired functioning of the thin layer of cells lining the inside of blood vessels, is an early and critical event in the development of cardiovascular diseases (CVD). nih.govclevelandclinic.orgoregonstate.edumdpi.com This dysfunction involves an imbalance between vasodilatory and vasoconstrictive factors, leading to altered vascular tone, inflammation, and thrombosis. mdpi.com A key feature of endothelial dysfunction is a deficiency in nitric oxide (NO), a potent vasodilator. nih.govclevelandclinic.orgoregonstate.edu

While direct detailed research specifically on this compound's impact on vascular health and endothelial dysfunction was not extensively found in the provided search results, the compound is mentioned in the context of research related to vascular endothelial dysfunction. adooq.cn The broader context of endothelial dysfunction research highlights the importance of maintaining endothelial health to prevent CVD. nih.govoregonstate.edu Factors like oxidative stress and inflammation contribute to endothelial damage. nih.govoregonstate.edumdpi.com Strategies to protect the vascular endothelium, including those involving antioxidants and factors that increase NO availability, are at the forefront of CVD prevention efforts. oregonstate.edu Given that this compound is identified as a SIRT1 activator acetherapeutics.com, and SIRT1 is known to play protective roles in the cardiovascular system, further investigation into the specific effects of this compound on endothelial function and vascular health would be relevant.

Osteoporosis and Osteoblast Function

Osteoporosis is a skeletal disorder characterized by reduced bone mass and compromised bone microarchitecture, increasing fracture susceptibility. nih.gov The condition arises from an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts. nih.govfrontiersin.org Osteoblasts are the cells responsible for synthesizing and secreting the bone matrix, playing a crucial role in bone formation, remodeling, and healing. clevelandclinic.org

Research into osteoporosis and osteoblast function explores various factors, including the role of calcium signaling pathways and the influence of cytokines on bone remodeling. nih.govfrontiersin.org An abnormal expression pattern of microRNAs has also been linked to decreased osteoblast activity in osteoporosis. mdpi.com

Polycystic Ovary Syndrome (PCOS)

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women of reproductive age, characterized by hormonal imbalances, irregular periods, excess androgen levels, and often the presence of multiple cysts on the ovaries. mayoclinic.orghopkinsmedicine.orgmsdmanuals.comwikipedia.orgmedlineplus.gov While the exact cause of PCOS is unknown, factors like genetics, insulin (B600854) resistance, and elevated androgen levels are believed to play a role. mayoclinic.orghopkinsmedicine.orgmsdmanuals.commedlineplus.gov PCOS is also associated with an increased risk of other health problems, including type 2 diabetes and heart disease. mayoclinic.orghopkinsmedicine.orgwikipedia.orgmedlineplus.gov

Methodological Approaches in Cay10602 Research

In Vitro Experimental Models

In vitro research on CAY10602 relies on a variety of well-characterized cell lines and specialized assays to probe its effects on cellular processes such as inflammation, oxidative stress, and cell survival.

A diverse array of human and murine cell lines has been utilized to model different physiological and pathological conditions in the study of this compound. These systems provide a controlled environment to investigate the compound's effects on specific cell types.

THP-1: This human monocytic leukemia cell line is extensively used as a model for monocytes and macrophages. In the context of this compound research, THP-1 cells are valuable for studying inflammatory responses. For instance, studies have shown that this compound can suppress the lipopolysaccharide (LPS)-induced, NF-κB-dependent production of TNF-α in these cells nih.gov.

HepG2: Derived from a human hepatocellular carcinoma, the HepG2 cell line is a widely accepted model for liver cells. These cells are instrumental in studies related to metabolism and toxicology.

A549: This human lung adenocarcinoma cell line is a common model for studying the alveolar epithelium of the lungs.

MDA-MB-231 and Hs 578T: These are both human breast cancer cell lines. MDA-MB-231 is known for its aggressive, invasive phenotype, making it a useful model for cancer metastasis research.

HT22: This is an immortalized mouse hippocampal neuronal cell line. It is particularly sensitive to glutamate-induced excitotoxicity, making it a valuable tool for neuroprotection studies.

BeWo: This cell line is derived from a human placental choriocarcinoma and is often used as a model for the placental barrier.

ARPE-19: A human retinal pigment epithelial (RPE) cell line, ARPE-19 is critical for ophthalmological research. Studies have utilized these cells to demonstrate that this compound can protect against oxidative stress-induced cell death and inflammasome activation nih.gov.

BV2 microglial cells: These immortalized murine microglial cells are a standard model for studying neuroinflammation.

3T3L1 mouse fibroblasts: This cell line is a well-established model for studying adipogenesis, the process of fat cell differentiation.

Human vascular smooth muscle cells: Primary or immortalized human vascular smooth muscle cells are essential for cardiovascular research, particularly in the context of atherosclerosis and vascular inflammation.

To confirm that this compound functions as a SIRT1 activator, researchers employ specific enzymatic assays. These assays directly measure the deacetylation of SIRT1 substrates. A common method is a two-step fluorometric assay. In the first step, purified SIRT1 enzyme is incubated with an acetylated peptide substrate and the essential cofactor NAD+. The activator, this compound, is included in this reaction. The deacetylation of the substrate by SIRT1 makes it susceptible to a developing reagent in the second step, which releases a fluorescent group. The intensity of the fluorescence, measured at specific excitation and emission wavelengths (typically around 350-360 nm for excitation and 450-465 nm for emission), is directly proportional to the SIRT1 activity caymanchem.comsigmaaldrich.com. The deacetylation of key SIRT1 targets, such as the tumor suppressor protein p53, is also a focal point of these investigations abcam.com.

The anti-inflammatory properties of this compound are quantified by measuring its effect on the production of inflammatory markers, such as cytokines.

Tumor Necrosis Factor-alpha (TNF-α): In cell lines like THP-1, the secretion of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS) is a key indicator of an inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method used to quantify the concentration of TNF-α in the cell culture supernatant nih.govmoleculardevices.com. Other high-throughput methods like Homogeneous Time Resolved Fluorescence (HTRF) and AlphaLISA are also employed for rapid screening researchgate.netnih.gov.

Interleukin-1 beta (IL-1β): The production of this pro-inflammatory cytokine is a hallmark of inflammasome activation. In studies using ARPE-19 cells, this compound has been shown to decrease the production of IL-1β in response to oxidative stress nih.gov. The levels of secreted IL-1β are typically measured by ELISA nih.gov.

| Treatment | IL-1β Production (relative to control) | Reference |

|---|---|---|

| H₂O₂ | Increased | nih.gov |

| H₂O₂ + this compound | Decreased | nih.gov |

This compound's role in mitigating oxidative stress is assessed by measuring markers of cellular oxidation.

Reactive Oxygen Species (ROS): Intracellular ROS levels are commonly measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, which can be quantified by flow cytometry or fluorescence microscopy, correlates with the level of intracellular ROS. In ARPE-19 cells, this compound has been shown to attenuate the accumulation of ROS induced by hydrogen peroxide (H₂O₂) nih.govnih.govnih.govmdpi.com.

Malondialdehyde (MDA): MDA is a major product of lipid peroxidation and a widely used indicator of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common colorimetric method to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored product that can be measured spectrophotometrically at approximately 532 nm nih.govlibios.frcaymanchem.com.

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) Accumulation | Attenuated | nih.gov |

To determine the protective effects of this compound against cellular damage, researchers utilize assays that measure cell viability and apoptosis (programmed cell death).

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product, which can be quantified by measuring the absorbance nih.govresearchgate.netresearchgate.netjournal-jop.org. Studies have shown that this compound can significantly attenuate H₂O₂-induced cell death in ARPE-19 cells nih.gov.

Apoptosis Assays:

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells vazymeglobal.comglpbio.comnih.govnih.gov.

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric assays are available to measure the activity of specific caspases, such as caspase-1, -3, and -7. These assays use a specific peptide substrate conjugated to a fluorophore, which is released upon cleavage by the active caspase caymanchem.combosterbio.comnih.govthermofisher.com. Research has demonstrated that this compound can inhibit the activation of caspase-1 in H₂O₂-stimulated ARPE-19 cells nih.gov.

To understand the molecular pathways modulated by this compound, various techniques are used to analyze changes in gene and protein expression.

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. Western blotting has been used in this compound research to analyze the levels of proteins involved in the SIRT1 signaling pathway and inflammation, such as NLRP3 nih.govnih.gov.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is a powerful technique to measure the expression levels of specific genes. It works by amplifying and quantifying a targeted DNA molecule in real-time. This method can be used to assess how this compound affects the transcription of genes related to inflammation, oxidative stress, and apoptosis.

Immunofluorescence Staining: This microscopic technique uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within a cell. It has been employed in studies with this compound to observe changes in protein distribution and expression in response to treatment nih.gov.

High-Throughput Screening Techniques

High-throughput screening (HTS) serves as a foundational method in the discovery of SIRT1 modulators like this compound. This technology enables the rapid testing of extensive compound libraries to identify molecules that can activate or inhibit the SIRT1 enzyme. The process typically involves automated systems for liquid handling, reaction incubation, and signal detection.

In the search for SIRT1 activators, a common HTS approach utilizes a fluorescent enzymatic assay. This assay measures the deacetylation of a peptide substrate by the SIRT1 enzyme. When the substrate is deacetylated, it becomes susceptible to a developing reagent that generates a fluorescent signal. Compounds that increase the signal are identified as potential activators. For example, a screen of a large compound library led to the identification of quinoxaline-based SIRT1 activators. In such campaigns, compounds are tested for their ability to increase the enzymatic activity of recombinant human SIRT1, with potent activators being selected for further validation in cell-based models of inflammation and metabolism.

| Assay Component | Description | Purpose |

|---|---|---|

| Enzyme | Recombinant Human SIRT1 | The biological target of the screening. |

| Substrate | Fluorogenic Acetylated Peptide | A molecule that SIRT1 acts upon; deacetylation leads to a detectable signal. |

| Compound Library | Large collection of diverse chemical compounds | To be screened for potential SIRT1 activating activity. |

| Detection Method | Fluorescence Measurement | To quantify the level of SIRT1 enzymatic activity. |

In Vivo Experimental Models

To understand the effects of this compound in a complex biological system, researchers utilize various in vivo experimental models that replicate human diseases.

Sodium Iodate-Induced Retinal Degeneration: This is a widely used mouse model to study retinal diseases like age-related macular degeneration (AMD). A systemic injection of sodium iodate (NaIO3) selectively damages the retinal pigment epithelium (RPE), leading to secondary photoreceptor degeneration and vision loss. In studies investigating SIRT1 activators, this compound has been tested in this model. nih.gov Treatment with this compound in mice with sodium iodate-induced retinal degeneration was found to markedly improve retinal function and reduce the loss of RPE cells. nih.gov This model is valuable for assessing the neuroprotective effects of compounds on retinal cells.

Thioacetamide-Induced Hepatic Encephalopathy: Hepatic encephalopathy (HE) is a neuropsychiatric disorder resulting from liver failure. This condition can be induced in rats by administering thioacetamide (B46855) (TAA), which causes severe liver damage and subsequent neurological impairment. nih.govnih.gov This model is used to study the mechanisms of HE and to test potential therapies. Research has utilized this compound as a selective SIRT1 activator within this rat model to investigate the role of SIRT1 in the disease's progression. nih.govnih.gov

Spinal Cord Injury (SCI) Rat Model: While direct studies involving this compound in SCI models are not prevalent in the reviewed literature, the activation of SIRT1 is a significant area of investigation in spinal cord injury research. tandfonline.comnih.govnih.gov The most common method to create an experimental SCI in rats is the weight-drop contusion model. tandfonline.com This technique involves performing a laminectomy to expose the spinal cord and then dropping a standardized weight from a specific height onto the exposed tissue, resulting in a reproducible injury. tandfonline.com Studies have shown that other SIRT1 activators, such as SRT1720, can produce antinociceptive effects in rat models of nerve injury, suggesting that SIRT1 activation plays an important role in the underlying mechanisms of neuropathic pain and recovery. nih.gov Therefore, the SCI rat model serves as a critical platform for evaluating the therapeutic potential of SIRT1 activators like this compound for improving motor function and reducing secondary injury cascades like inflammation and apoptosis. tandfonline.comnih.gov

Evaluating the functional outcomes of a treatment is crucial in preclinical research. In the context of the disease models mentioned, specific behavioral tests are employed to assess neurological and functional status.

In Hepatic Encephalopathy Models: A battery of behavioral tests is used to measure the extent of neurological decline. nih.govresearchgate.net These can include assessments of general motor activity, exploratory behavior, and various reflexes (e.g., corneal, withdrawal, righting). nih.govresearchgate.net For instance, in the TAA-induced HE model, significant alterations in neuropsychiatric state, motor behavior, and sensory functions are observed and can be quantitatively scored. nih.govresearchgate.net

In Spinal Cord Injury Models: The primary method for assessing locomotor recovery in rats is the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. tandfonline.com This scale provides a detailed assessment of hindlimb movements, coordination, and weight support. An improvement in the BBB score following treatment with a therapeutic agent indicates enhanced functional recovery. tandfonline.com

| Assessment | Disease Model | Function Measured |

|---|---|---|

| Basso, Beattie, Bresnahan (BBB) Scale | Spinal Cord Injury | Locomotor function and hindlimb recovery. tandfonline.com |

| SHIRPA Battery | Hepatic Encephalopathy | Comprehensive screen of neuropsychiatric state, motor behavior, and reflexes. nih.gov |

| General Motor Activity Tests | Hepatic Encephalopathy | Spontaneous movement and exploratory behavior. nih.gov |

Following in vivo experiments, tissues are collected for detailed analysis to understand the cellular and molecular effects of the compound.

Biochemical Analysis: In the TAA-induced hepatic encephalopathy model, blood samples are analyzed for biochemical markers of liver failure, such as alanine (B10760859) transaminase (ALT), alkaline phosphatase (ALP), total bilirubin, and blood ammonia (B1221849) levels. nih.gov Successful treatment would be expected to normalize these markers.

Histological Analysis: Microscopic examination of stained tissue sections provides critical information about the pathology and the effects of treatment.

In the sodium iodate-induced retinal degeneration model , histological analysis of the retina is performed to assess the structure of retinal layers, the integrity of the RPE, and the extent of photoreceptor loss. nih.gov

In the thioacetamide-induced hepatic encephalopathy model , liver tissue is stained (e.g., with hematoxylin and eosin) to observe features such as hepatocellular necrosis, inflammation, and fibrosis. nih.govmdpi.comresearchgate.net

For the SCI rat model , spinal cord tissue is examined for signs of hemorrhage, necrosis, loss of myelin, and axon degeneration. researchgate.net Immunohistochemistry can also be used to detect specific cellular markers related to inflammation, apoptosis, and regeneration. tandfonline.com

Structure Activity Relationship Sar Studies of Cay10602 and Analogues

Identification of Key Structural Features for SIRT1 Activation

Research into SIRT1 activators, including studies potentially involving CAY10602 or similar scaffolds, has focused on identifying the structural elements necessary for effective SIRT1 binding and activation. While specific detailed SAR studies solely focused on this compound's core structure are not extensively detailed in the provided search results, general principles observed for other SIRT1 activators can provide context.

SIRT1 activators often interact with an allosteric site on the enzyme, distinct from the active site where deacetylation occurs. oup.comnih.gov This allosteric binding can enhance the affinity of SIRT1 for its substrates. nih.gov Studies on various SIRT1 activators, such as resveratrol (B1683913) and its analogues, have highlighted the importance of specific functional groups and the spatial arrangement of aromatic rings for optimal activity. researchgate.netmdpi.commdpi.com For instance, the presence and position of hydroxyl groups on phenolic rings have been shown to be critical for the activating ability of some resveratrol derivatives. mdpi.commdpi.com Similarly, the linker connecting aromatic portions can influence activity. mdpi.com

Given this compound's structure, which includes a benzenesulfonyl group, a fluorophenyl group, and a pyrrolo[3,2-b]quinoxaline core, SAR studies would likely investigate the impact of modifications to these moieties on SIRT1 activation. The fluorine atom on the phenyl ring and the sulfonyl group are potential points of variation in analogue design to probe their contribution to activity and binding.

Design and Synthesis of this compound Analogues for Enhanced Potency or Selectivity

The design and synthesis of analogues of lead compounds like this compound are standard practices in medicinal chemistry to improve their therapeutic potential. This involves making systematic structural modifications to the parent compound and evaluating the biological activity of the resulting analogues. The goal is to identify compounds with enhanced potency, improved selectivity for SIRT1 over other sirtuin isoforms (SIRT2-7), better pharmacokinetic properties, or reduced toxicity.

Although specific details on the synthesis and evaluation of this compound analogues are not provided in the search results, the general approach involves:

Rational Design: Based on SAR insights, modifications are designed to optimize interactions with the SIRT1 allosteric binding site. This might involve altering the size, shape, electronic properties, and hydrogen bonding capabilities of the molecule.

Chemical Synthesis: Various synthetic routes are employed to create the designed analogues.

Biological Evaluation: The synthesized compounds are tested in biochemical assays to measure their SIRT1 activation potency (e.g., EC50 values) and selectivity against other sirtuins. unipi.it Cellular assays can also be used to assess their activity in a more biologically relevant context. unipi.itnih.gov

Studies on other synthetic SIRT1 activators have demonstrated that structural modifications can lead to compounds with significantly higher potency than early activators like resveratrol. oup.comnih.gov For example, some synthetic STACs (Sirtuin Activating Compounds) have shown much greater potency in activating human SIRT1. oup.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches are computational methods used to build mathematical models that correlate chemical structure with biological activity. excli.denih.gov QSAR models can help predict the activity of new compounds before they are synthesized, prioritize synthesis efforts, and provide further insights into the key structural features influencing activity. excli.de

QSAR studies typically involve:

Data Collection: Gathering a dataset of compounds structurally related to the lead compound (e.g., this compound and its analogues) and their corresponding biological activity data (e.g., SIRT1 activation potency).

Molecular Descriptors: Calculating numerical descriptors that represent various physicochemical and structural properties of the compounds (e.g., electronic properties, lipophilicity, molecular size, shape). excli.de

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a model that relates the molecular descriptors to the biological activity. excli.de

Model Validation: Evaluating the predictive power and robustness of the model using various statistical metrics. excli.de

While a specific QSAR study focused solely on this compound was not found, QSAR modeling has been successfully applied to understand the SAR of other SIRT1 fused-aromatic activators. excli.de These studies have identified important descriptors influencing the bioactivity of SIRT1 activating compounds, such as electronegativity, charge, polarizability, and specific functional group frequencies. excli.de Applying QSAR to this compound and its analogues would involve analyzing similar molecular descriptors to understand which structural variations are most likely to lead to enhanced SIRT1 activation.

Summary of Key Findings (Illustrative Data Table - based on general SIRT1 activator SAR principles):

While specific data for this compound analogues is not available in the provided text, the following table illustrates the type of data that would be generated in SAR studies, based on findings for other SIRT1 activators.

| Compound Class / Modification Example | Structural Feature Modified | Effect on SIRT1 Activation (Illustrative) | Reference (General Concept) |

| Resveratrol derivatives | Position of hydroxyl groups on phenolic rings | Critical for optimal activity | mdpi.commdpi.com |

| Resveratrol derivatives | Linker between aromatic rings | Influences activity | mdpi.com |

| Fused-aromatic activators | Electronic properties (e.g., electronegativity, charge) | Significant influence on bioactivity | excli.de |

| Fused-aromatic activators | Steric features | Can impact binding and activity | excli.de |

Detailed Research Findings (Based on available information on this compound):

this compound is identified as a SIRT1 activator. acetherapeutics.commedchemexpress.com

It suppresses NF-κB-dependent induction of TNF-α, a process linked to SIRT1 activity. medchemexpress.comabcam.comgoogle.com The IC70 for this effect in THP-1 cells is reported as 60 μM. abcam.com

this compound upregulates PPARδ-mediated transcription in endothelial cells. abcam.com

Compounds with SIRT1-activating properties, including this compound, have shown effects on fat mobilization in differentiated adipocytes and possess potential antiobesity and/or antidiabetic properties. medchemexpress.com

this compound has demonstrated strong suppression of TNF-α release at concentrations between 20 and 60 μM. medchemexpress.com

In vitro studies have shown that this compound can attenuate H2O2-induced cell death, nucleolar stress response, and reactive oxygen species accumulation in retinal pigment epithelial cells. nih.gov

this compound reduced the level of NLRP3, inhibited caspase-1 activation, and decreased IL-1β and IL-18 production in H2O2-stimulated cells. nih.gov

The inhibitory effects of this compound on caspase-1 activation and IL-1β production were reduced by SIRT1 gene silencing, indicating a SIRT1-dependent mechanism. nih.gov

In an in vivo model of retinal degeneration, this compound treatment improved retinal function and reduced the loss of RPE cells. nih.gov

this compound was identified in a high-throughput screen and found to be a highly potent activator of SIRT1, showing a greater effect on TNFα suppression than resveratrol. google.com

Toxicological Profile and Safety Considerations in Research

In Vitro Cytotoxicity Assessments

In vitro studies have investigated the potential cytotoxicity of CAY10602 across different cell types to determine appropriate working concentrations for biological experiments.

Studies using HT22 cells, a mouse hippocampal neuronal cell line, assessed the cytotoxicity of this compound at various concentrations via the CCK-8 assay. Concentrations up to 10 µM were used in experiments based on these results, suggesting limited cytotoxicity at or below this level in this cell line. Similarly, cytotoxicity testing in BV2 microglial cells using CCK-8 assays indicated that cell viability remained above 90% at this compound concentrations up to 10 µM. Concentrations of 15 µM and higher resulted in cell viability lower than 90% in BV2 cells.